Cefpiramide(1-)
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Overview
Description
Cefpiramide(1-) is the anionic form of cefpiramide, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it effective in treating severe infections caused by susceptible bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefpiramide is synthesized through a multi-step chemical process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains that confer its unique antibacterial properties. The synthesis typically involves:
Acylation of 7-ACA: The starting material, 7-ACA, undergoes acylation with a side chain containing a tetrazole ring and a pyridone moiety.
Cyclization: The acylated intermediate is then cyclized to form the beta-lactam ring, which is crucial for its antibacterial activity.
Purification: The final product is purified through crystallization or chromatography to obtain cefpiramide in its pure form.
Industrial Production Methods
Industrial production of cefpiramide involves large-scale chemical synthesis using similar steps as described above but optimized for efficiency and yield. This includes the use of high-pressure reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefpiramide undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the inactivation of the antibiotic.
Oxidation: Oxidative reactions can modify the side chains, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring or the side chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
Hydrolysis: Leads to the formation of inactive penicilloic acid derivatives.
Oxidation: Produces oxidized derivatives with altered antibacterial properties.
Substitution: Results in various cefpiramide analogs with potentially different pharmacological profiles.
Scientific Research Applications
Cefpiramide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam chemistry and the development of new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.
Medicine: Investigated for its therapeutic potential in treating severe bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics
Mechanism of Action
Cefpiramide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The primary molecular targets include PBPs in both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with similar activity but a different side chain structure.
Cefotaxime: Known for its effectiveness against Gram-negative bacteria but less stable against beta-lactamases.
Ceftazidime: Highly effective against Pseudomonas aeruginosa but with a different resistance profile.
Cefpiramide’s unique side chain structure provides enhanced stability and a broader spectrum of activity compared to these similar compounds .
Properties
Molecular Formula |
C25H23N8O7S2- |
---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/p-1/t17-,18-,23-/m1/s1 |
InChI Key |
PWAUCHMQEXVFJR-PMAPCBKXSA-M |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Origin of Product |
United States |
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